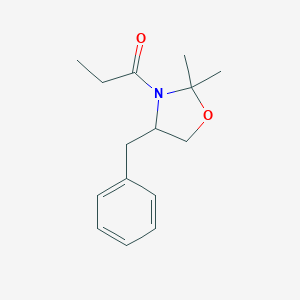![molecular formula C13H14N4O2S B282155 4-[[4-(Dimethylamino)-6-methylsulfanyl-1,3,5-triazin-2-yl]oxy]benzaldehyde](/img/structure/B282155.png)
4-[[4-(Dimethylamino)-6-methylsulfanyl-1,3,5-triazin-2-yl]oxy]benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[[4-(Dimethylamino)-6-methylsulfanyl-1,3,5-triazin-2-yl]oxy]benzaldehyde is a chemical compound that has been widely used in scientific research for its unique properties and potential applications. This compound is commonly referred to as DMTS-CHO and is a derivative of the triazine family of compounds. DMTS-CHO has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用机制
DMTS-CHO exerts its effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammation and immune responses. DMTS-CHO has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
DMTS-CHO has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of immune responses. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines.
实验室实验的优点和局限性
DMTS-CHO has several advantages for use in lab experiments, including its high purity and stability, as well as its well-characterized mechanism of action. However, there are also some limitations to its use, including its potential toxicity at high concentrations and the need for further studies to determine its optimal dosage and administration.
未来方向
There are several future directions for the study of DMTS-CHO, including its potential use as a therapeutic agent in cancer treatment, its role in modulating immune responses, and its potential use in the development of new drugs for the treatment of inflammatory and autoimmune diseases. Further studies are needed to determine its optimal dosage and administration, as well as its potential side effects and toxicity. Additionally, the development of new synthesis methods and derivatives of DMTS-CHO may lead to the discovery of new compounds with even greater potential for therapeutic applications.
合成方法
DMTS-CHO can be synthesized using various methods, including the reaction of 4-hydroxybenzaldehyde with dimethylformamide dimethyl acetal and triethylamine, followed by reaction with 4,6-dichloro-1,3,5-triazine and thioacetamide. This method has been used to produce high yields of DMTS-CHO with good purity.
科学研究应用
DMTS-CHO has been widely used in scientific research for its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology. It has been shown to have anti-tumor, anti-inflammatory, and anti-viral properties, and has been studied for its potential use as a therapeutic agent in cancer treatment.
属性
分子式 |
C13H14N4O2S |
|---|---|
分子量 |
290.34 g/mol |
IUPAC 名称 |
4-[[4-(dimethylamino)-6-methylsulfanyl-1,3,5-triazin-2-yl]oxy]benzaldehyde |
InChI |
InChI=1S/C13H14N4O2S/c1-17(2)11-14-12(16-13(15-11)20-3)19-10-6-4-9(8-18)5-7-10/h4-8H,1-3H3 |
InChI 键 |
KCPFSNHHYDKDKM-UHFFFAOYSA-N |
SMILES |
CN(C)C1=NC(=NC(=N1)SC)OC2=CC=C(C=C2)C=O |
规范 SMILES |
CN(C)C1=NC(=NC(=N1)SC)OC2=CC=C(C=C2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



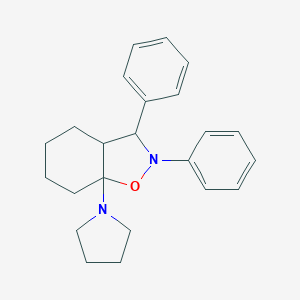
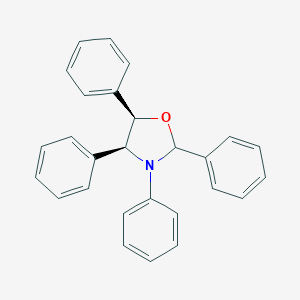
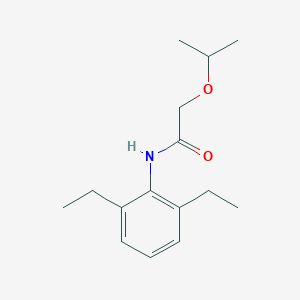
![1,2-Dihydrocyclopenta[cd]pleiadene-5,10-dione](/img/structure/B282078.png)
![8,9-diphenyl-6b-(1-pyrrolidinyl)-6b,9a-dihydro-7H-cyclopenta[a]acenaphthylen-7-one](/img/structure/B282079.png)
![3-(3,6-Diphenyl-4-pyridazinyl)-2-phenylpyrrolo[2,1-b][1,3]benzothiazole](/img/structure/B282082.png)
![4H,6H-benzo[de]naphtho[2,3-g]isochromene-4,6,8,13-tetrone](/img/structure/B282083.png)
![7-Chloro-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B282084.png)
![2-[Phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone](/img/structure/B282087.png)
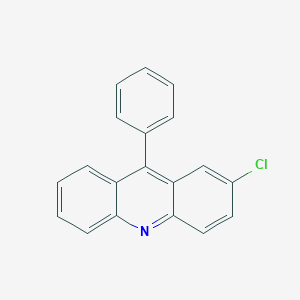
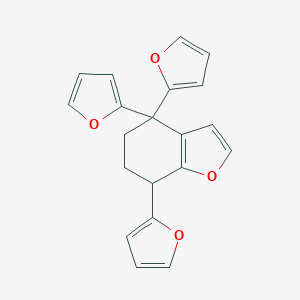
![2-(2-Phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)succinonitrile](/img/structure/B282094.png)
![Methyl 15-phenyl-10,16-dioxa-15-azapentacyclo[10.3.1.01,14.03,12.04,9]hexadeca-4,6,8-triene-2-carboxylate](/img/structure/B282095.png)
